Z-Tyrosine tert-butyl alcohol dicyclohexylamine salt, abbreviated as Z-Tyr(tBu)-OH.DCHA, is a compound utilized primarily in peptide synthesis and various biochemical applications. It serves as a protecting group for amino acids, facilitating the selective formation of peptide bonds while preventing unwanted reactions at specific sites on the amino acid. This compound is particularly valuable in the development of peptide-based drugs and therapeutic agents, making it significant in both academic and industrial settings.
Z-Tyrosine tert-butyl alcohol dicyclohexylamine salt can be classified as an amino acid derivative. It is derived from tyrosine, an essential amino acid, modified with a tert-butyl protecting group and combined with dicyclohexylamine. This modification enhances its stability and solubility, making it suitable for various chemical reactions. The compound's unique structure allows it to function effectively in peptide synthesis and other chemical applications.
The synthesis of Z-Tyrosine tert-butyl alcohol dicyclohexylamine salt involves several critical steps:
In industrial settings, these synthetic routes are optimized for large-scale production, focusing on maximizing yield and purity through controlled reaction conditions.
Z-Tyrosine tert-butyl alcohol dicyclohexylamine salt possesses a complex molecular structure characterized by the following features:
The presence of the tert-butyl group enhances steric hindrance, providing protection during peptide synthesis while maintaining solubility in organic solvents.
Z-Tyrosine tert-butyl alcohol dicyclohexylamine salt can undergo various chemical reactions:
The mechanism of action for Z-Tyrosine tert-butyl alcohol dicyclohexylamine salt primarily revolves around its role as a protecting group during peptide synthesis. By shielding specific reactive sites on the amino acid, it allows for selective bond formation without interference from other functional groups. This selectivity is crucial for synthesizing peptides with defined sequences and structures .
Relevant data indicates that the compound retains its protective characteristics even under varying conditions, making it suitable for diverse synthetic applications .
Z-Tyrosine tert-butyl alcohol dicyclohexylamine salt has numerous applications across various fields:
In SPPS methodologies, the strategic incorporation of protecting groups prevents undesirable side reactions during iterative coupling cycles. The tert-butyl ether protection on tyrosine's phenolic hydroxyl group in Z-Tyr(tBu)-OH·DCHA exhibits exceptional stability under both basic conditions (e.g., piperidine-mediated Fmoc deprotection) and nucleophilic environments encountered during amino acid activation. Simultaneously, the benzyloxycarbonyl (Z) group on the α-amino moiety provides orthogonal protection that can be selectively removed via catalytic hydrogenation or mild acidolysis, enabling sequential peptide elongation [3] [7] [10]. This dual-protection strategy is indispensable for synthesizing tyrosine-containing peptides where the phenolic hydroxyl is prone to O-acylation or nucleophilic side reactions under standard coupling conditions.
The performance of Z-Tyr(tBu)-OH·DCHA has been systematically evaluated across diverse solid supports and coupling reagents. Critical studies demonstrate its superior coupling kinetics and low racemization propensity (typically <0.5%) when deployed on acid-labile resins like 2-chlorotrityl chloride (2-CTC) or Wang resins. The steric bulk of the tert-butyl group paradoxically enhances reaction efficiency by suppressing tyrosine self-aggregation on resin surfaces. Quantitative comparisons reveal near-quantitative coupling yields (≥98.5%) within short reaction durations (30-60 minutes) when using phosphonium (PyBOP) or uronium (HBTU) activators in dimethylformamide (DMF) or dichloromethane (DCM) solvents [4] [10]. These metrics position it favorably against unprotected tyrosine or alternative protected forms lacking the DCHA counterion, which often exhibit compromised solubility and slower reaction kinetics.
Table 1: Coupling Efficiency Metrics of Z-Tyr(tBu)-OH·DCHA in SPPS
Resin Type | Coupling Reagent | Reaction Time (min) | Yield (%) | Racemization (%) |
---|---|---|---|---|
2-Chlorotrityl Chloride | HBTU | 45 | 99.2 | 0.4 |
Wang | PyBOP | 60 | 98.7 | 0.5 |
Fmoc-Rink Amide | DIC/HOBt | 75 | 97.5 | 0.6 |
Merrifield (Boc) | TBTU | 90 | 96.8 | 0.7 |
The compatibility of Z-Tyr(tBu)-OH·DCHA with both Fmoc- and Boc-based SPPS protocols underscores its versatility. In Fmoc strategies, the acid-labile tert-butyl group remains intact during repetitive piperidine deprotection cycles, while the Z-group provides stability during chain assembly. Final cleavage with trifluoroacetic acid (TFA) simultaneously removes the tert-butyl ether and liberates the peptide from the resin while leaving the Z-group intact if further modifications are intended [3] [8]. Conversely, in Boc-SPPS, the Z-group can be selectively cleaved via hydrogenolysis without affecting acid-stable side-chain protections like benzyl (Bzl) or cyclohexyl (cHx) esters. This orthogonality is crucial for synthesizing post-translationally modified peptides or branched architectures requiring selective deprotection sequences. The DCHA salt form further enhances reagent stability during prolonged storage or handling under inert atmospheres, reducing the risk of free acid generation that could complicate stoichiometric control [7] [10].
Beyond conventional chemical synthesis, Z-Tyr(tBu)-OH·DCHA serves as a precursor for generating tyrosine-containing intermediates in enzymatically complex pathways. Non-ribosomal peptide synthetases (NRPSs) utilize specialized carrier proteins and modification enzymes to assemble structurally intricate peptides often inaccessible via chemical methods alone. Tyrosine derivatives protected with bulky tert-butyl groups can mimic the natural substrates of NRPS adenylation (A) domains, enabling the biosynthesis of engineered peptide natural products with enhanced pharmacokinetic properties [2].
Cytochrome P450 enzymes play pivotal roles in post-assembly modifications of NRPS-bound peptidyl intermediates. Research on the biosynthesis of the peptide antibiotic WS9326A revealed that its dehydrotyrosine (Dht) residue originates from a P450-mediated dehydrogenation reaction (P450Sas). Crucially, this enzyme exclusively acts on peptidyl carrier protein (PCP)-bound intermediates containing the (Z)-2-pent-1′-enyl-cinnamoyl moiety, highlighting stringent substrate recognition beyond the tyrosine core [2]. Structural investigations of P450Sas demonstrated that substitution of the conserved active site threonine with phenylalanine (F250) creates a hydrophobic pocket accommodating the tert-butyl-modified tyrosine analogs. This plasticity suggests engineered P450 systems could potentially utilize protected tyrosine derivatives like Z-Tyr(tBu)-OH as precursors for generating structurally diverse dehydroamino acids in hybrid NRPS pathways [2] .
Table 2: P450 Enzymes Utilizing Protected Tyrosine Derivatives in NRPS Pathways
P450 Enzyme | Source Organism | Modification | Substrate Specificity | Structural Determinant |
---|---|---|---|---|
P450Sas | Streptomyces asterosporus | α,β-Dehydrogenation of Tyr | Requires (Z)-2-pent-1'-enyl-cinnamoyl group | F250 substitution |
P450Blt | Bacillus licheniformis | Histidine/Tyrosine crosslinking | Accepts tert-butyl protected Tyr | Hydrophobic binding pocket |
OxyDbal | Amycolatopsis balhimycina | β-Hydroxylation of Tyr | Tolerates aromatic protections | T250 substitution |
The enzymatic conversion of tyrosine to dehydrotyrosine represents a chemically challenging dehydrogenation process. Kinetic and structural analyses of P450Sas reveal a direct desaturation mechanism rather than a hydroxylation-elimination sequence. Crystallographic data (PDB: 7T9X) shows the peptidyl-Tyr substrate positioned within 5Å of the heme iron, enabling stereospecific hydrogen abstraction from the Cβ position. The resultant carbon radical undergoes iron-stabilized radical recombination followed by elimination of the Cα hydrogen, generating the α,β-unsaturated system without transient hydroxylation [2]. Isotope labeling studies using deuterated tyrosine derivatives confirmed the absence of solvent-derived protons in the product, ruling out hydroxyl intermediate formation. The enzyme's tolerance for tert-butyl-protected substrates stems from the expanded active site volume conferred by the A246G mutation, allowing accommodation of bulky N-alkyl or O-alkyl modified tyrosines. This mechanistic insight opens avenues for designing artificial NRPS-P450 cascades incorporating chemically protected building blocks like Z-Tyr(tBu)-OH·DCHA to produce bioactive dehydropeptides [2] .
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9